molecular formula C14H17BrN4O2 B2416062 1-(4-bromophenyl)-N-(2-hydroxyethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide CAS No. 954850-95-4

1-(4-bromophenyl)-N-(2-hydroxyethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2416062
CAS RN: 954850-95-4
M. Wt: 353.22
InChI Key: HEGJKOCBFQDHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-N-(2-hydroxyethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide, also known as BTEC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTEC is a triazole-based compound that has been synthesized through a series of chemical reactions.

Scientific Research Applications

Antimicrobial Activities

Triazole derivatives, including structures similar to 1-(4-bromophenyl)-N-(2-hydroxyethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide, have been extensively studied for their antimicrobial properties. Research by Zhao et al. (2012) found that certain 1,2,3-triazole derivatives exhibited potent antimicrobial activities against specific microbes. These findings suggest potential applications in developing novel antimicrobial agents (Zhao et al., 2012).

Ester Cleavage in Surfactant Micelles

Bhattacharya and Kumar (2005) explored the ester cleavage properties of hydroxybenzotriazole derivatives, which are structurally related to this compound, in surfactant micelles. Their research demonstrated significant rate enhancements in hydrolysis reactions, indicating the potential use of these compounds in biochemical applications involving ester cleavage (Bhattacharya & Kumar, 2005).

Cancer Cell Line Proliferation Inhibition

Lu et al. (2017) synthesized a compound structurally similar to this compound and found it to possess distinct inhibition effects on the proliferation of cancer cell lines. This suggests potential applications in cancer research and treatment (Lu et al., 2017).

Synthesis of New Molecular Structures

Shen et al. (2013) reported the synthesis of new molecular structures involving 1H-1,2,3-triazole-4-carboxamides. Their work contributes to the understanding of the chemical properties and potential applications of these compounds in creating novel molecular structures (Shen et al., 2013).

properties

IUPAC Name

1-(4-bromophenyl)-N-(2-hydroxyethyl)-5-propan-2-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN4O2/c1-9(2)13-12(14(21)16-7-8-20)17-18-19(13)11-5-3-10(15)4-6-11/h3-6,9,20H,7-8H2,1-2H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGJKOCBFQDHQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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